molecular formula C9H12N2O2 B1423098 Methyl 2-[(6-methylpyridin-2-yl)amino]acetate CAS No. 412304-63-3

Methyl 2-[(6-methylpyridin-2-yl)amino]acetate

Cat. No. B1423098
M. Wt: 180.2 g/mol
InChI Key: HHEOOPIRZIGLOU-UHFFFAOYSA-N
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Description

“Methyl 2-[(6-methylpyridin-2-yl)amino]acetate” is a chemical compound with the CAS Number: 412304-63-3 . It has a molecular weight of 180.21 and its IUPAC name is methyl [(6-methyl-2-pyridinyl)amino]acetate .


Molecular Structure Analysis

The InChI code for “Methyl 2-[(6-methylpyridin-2-yl)amino]acetate” is 1S/C9H12N2O2/c1-7-4-3-5-8(11-7)10-6-9(12)13-2/h3-5H,6H2,1-2H3,(H,10,11) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 2-[(6-methylpyridin-2-yl)amino]acetate” is a liquid at room temperature .

Scientific Research Applications

  • Crystallography and Material Science

    • Application : These compounds are used in the study of crystal structures. The crystal structure of tris(6-methylpyridin-2-yl)phosphine selenide and tris(6-methylpyridin-2-yl)phosphine oxide have been studied .
    • Methods : The crystal structures were determined using X-ray diffraction techniques. The crystals were analyzed using a Bruker APEX-II diffractometer .
    • Results : The studies provided detailed information about the atomic coordinates, displacement parameters, and other crystallographic data .
  • Coordination Chemistry

    • Application : Pyridyl-substituted phosphines, such as tris(2-pyridyl)phosphine, have been extensively used in metal ion coordination chemistry due to their fundamental importance and prospective applications .
    • Methods : These compounds are typically used as ligands to form complexes with various metal ions. The resulting complexes can then be studied using various analytical techniques .
    • Results : The use of these compounds in coordination chemistry has led to the discovery of new metal complexes with unique properties .

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

methyl 2-[(6-methylpyridin-2-yl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-7-4-3-5-8(11-7)10-6-9(12)13-2/h3-5H,6H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEOOPIRZIGLOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(6-methylpyridin-2-yl)amino]acetate

CAS RN

412304-63-3
Record name methyl 2-[(6-methylpyridin-2-yl)amino]acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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